3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML3-SA1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the phthalimidoacetamide moiety.
Functional group modifications:
Industrial Production Methods
Industrial production of ML3-SA1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ML3-SA1 undergoes several types of chemical reactions, including:
Oxidation: ML3-SA1 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: ML3-SA1 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ML3-SA1, which can be further studied for their biological activities.
Scientific Research Applications
ML3-SA1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of TRPML3 channels and their role in cellular processes.
Biology: Investigated for its role in lysosomal function, autophagy, and cellular homeostasis.
Medicine: Studied for its potential therapeutic applications in treating lysosomal storage disorders, neurodegenerative diseases, and viral infections
Industry: Utilized in the development of new drugs targeting TRPML3 channels for various diseases.
Mechanism of Action
ML3-SA1 exerts its effects by acting as an agonist of the TRPML3 channel. The mechanism involves:
Activation of TRPML3: ML3-SA1 binds to and activates TRPML3 channels, leading to the release of calcium ions from lysosomes.
Regulation of autophagy: The activation of TRPML3 channels promotes autophagy by facilitating the fusion of autophagosomes with lysosomes.
Molecular targets and pathways: ML3-SA1 targets TRPML3 channels and modulates pathways involved in lysosomal function, autophagy, and cellular homeostasis
Comparison with Similar Compounds
Similar Compounds
ML-SA1: Another agonist of TRPML channels, but with different selectivity and potency.
SF-51: Preferentially activates TRPML3 channels.
ML1-SA1: Selectively activates TRPML1 channels.
Uniqueness
ML3-SA1 is unique due to its selective activation of TRPML3 channels and its ability to modulate autophagy and lysosomal function. This makes it a valuable tool for studying the role of TRPML3 in various cellular processes and for developing potential therapeutic applications.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C15H19NO2/c1-9-7-10(2)13(11(3)8-9)14-12-5-4-6-17-15(12)18-16-14/h7-8,12,15H,4-6H2,1-3H3 |
InChI Key |
PDQSLEUINSEJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2CCCO3)C |
Origin of Product |
United States |
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